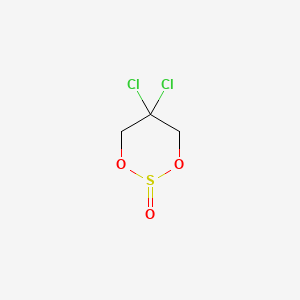
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)-: is a chemical compound with a unique structure that includes a dioxolane ring and a heptadienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- typically involves the condensation of appropriate aldehydes or ketones with diols. The reaction conditions often include the use of acid catalysts to facilitate the formation of the dioxolane ring. For instance, the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether can yield similar dioxolane compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can participate in hydrogen bonding and other interactions, while the heptadienyl side chain can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-:
2,2-Dimethyl-1,3-dioxolan-4-one: This compound is another dioxolane derivative with distinct chemical properties.
Uniqueness
1,3-Dioxolane-4-methanol, 2-(2,6-dimethyl-1,5-heptadienyl)- is unique due to its heptadienyl side chain, which imparts distinct chemical and physical properties compared to other dioxolane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5694-82-6 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
[2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-9-12(8-14)16-13/h5,7,12-14H,4,6,8-9H2,1-3H3 |
Clé InChI |
PARQKBHRABMRKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC1OCC(O1)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


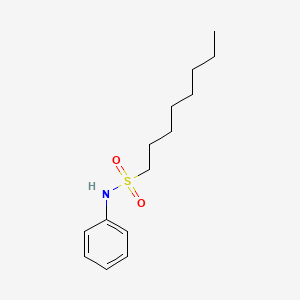

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
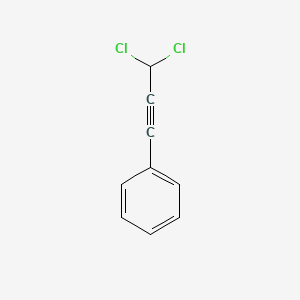
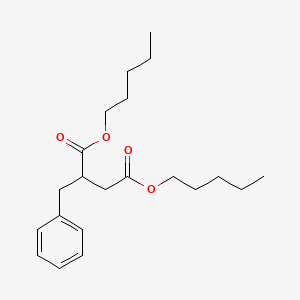


![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
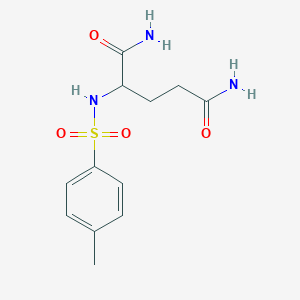
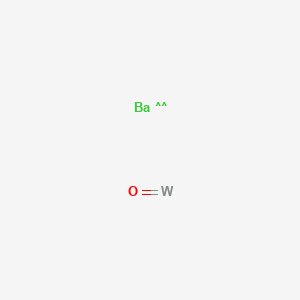
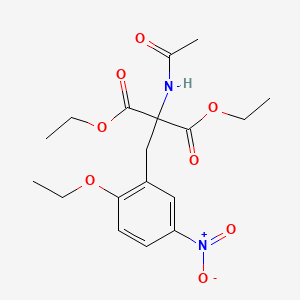
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)

